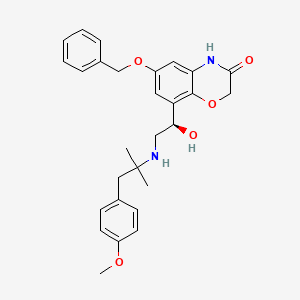

Olodaterol Benzyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound that belongs to the class of benzo[b][1,4]oxazines This compound is characterized by its unique structure, which includes a benzyloxy group, a hydroxyethyl group, and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Benzo[b][1,4]oxazine Core: This step involves the cyclization of an appropriate precursor to form the benzo[b][1,4]oxazine ring system. Commonly used reagents include ortho-aminophenols and aldehydes or ketones.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the hydroxyl group on the oxazine ring.

Attachment of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the oxazine ring, often through a nucleophilic addition reaction.

Incorporation of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction, using a methoxybenzene derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzo[b][1,4]oxazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Benzyl halides, amines, and thiols.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted benzo[b][1,4]oxazine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chemical Structure and Mechanism of Action

Olodaterol is chemically described as 6-hydroxy-8-[(1R)-1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethyl-ethylamino]-ethyl]-4H-benzo[1,4]oxazin-3-one. Its mechanism involves selective activation of beta2-adrenergic receptors in the lungs, leading to bronchodilation through the stimulation of adenylate cyclase and subsequent increase in cyclic adenosine monophosphate (cAMP) levels. This results in relaxation of airway smooth muscles, effectively alleviating symptoms associated with COPD .

Clinical Applications

Indications

Olodaterol is primarily indicated for:

- Chronic Obstructive Pulmonary Disease (COPD) : It is used to manage symptoms in patients with chronic bronchitis and emphysema. Clinical trials have demonstrated significant improvements in lung function and quality of life for patients using olodaterol compared to placebo or other treatments .

Combination Therapies

Olodaterol is often used in combination with other medications, such as tiotropium, to enhance therapeutic efficacy. This combination has shown improved outcomes in lung function and symptom relief compared to monotherapy .

Research Findings

Clinical Trials

Recent studies have highlighted the effectiveness of olodaterol in managing COPD:

- Phase 3 Studies : Two pivotal Phase 3 studies involving over 3,000 patients demonstrated that once-daily olodaterol significantly improved forced expiratory volume (FEV1) over a 24-hour period. Patients experienced rapid onset of action within five minutes of administration .

- Safety Profile : The safety profile of olodaterol is favorable, with a lower incidence of cardiovascular side effects compared to other LABAs like formoterol. Its high selectivity for beta2 receptors minimizes off-target effects, particularly tachycardia .

Data Tables

| Study | Population Size | Treatment Duration | Outcome Measures | Results |

|---|---|---|---|---|

| Phase 3 Trial 1 | 1,500 | 48 weeks | FEV1 improvement | Significant improvement vs. placebo |

| Phase 3 Trial 2 | 1,500 | 48 weeks | Quality of life assessments | Enhanced quality of life scores |

| Combination Therapy | Varies | Varies | Lung function metrics | Improved outcomes vs. monotherapy |

Case Studies

Case Study 1: Long-term Management of COPD

A patient with severe COPD was treated with olodaterol for six months. The patient reported a marked reduction in dyspnea and an increase in exercise tolerance. Pulmonary function tests indicated a sustained improvement in FEV1.

Case Study 2: Combination Therapy Efficacy

In another case involving a patient on tiotropium, the addition of olodaterol led to further improvements in lung function and symptom control. The patient noted fewer exacerbations and improved overall health status.

Mecanismo De Acción

The mechanism of action of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the hydroxyethyl and methoxyphenyl groups.

8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the benzyloxy group.

®-6-(benzyloxy)-8-(1-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methoxyphenyl group.

Uniqueness

The uniqueness of ®-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and enables the exploration of new synthetic and therapeutic pathways.

Propiedades

Número CAS |

869478-13-7 |

|---|---|

Fórmula molecular |

C₂₈H₃₂N₂O₅ |

Peso molecular |

476.56 |

Sinónimos |

8-[(1R)-1-Hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-6-(phenylmethoxy)-2H-1,4-benzoxazin-3-(4H)-one; _x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.